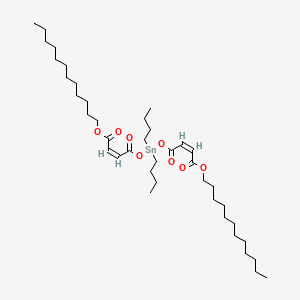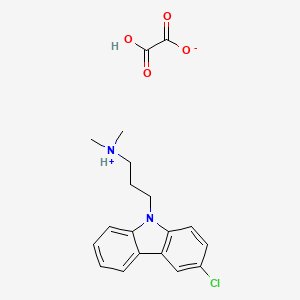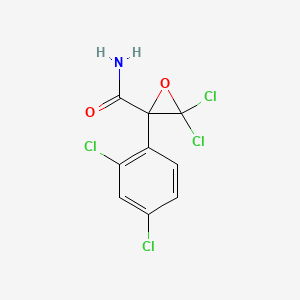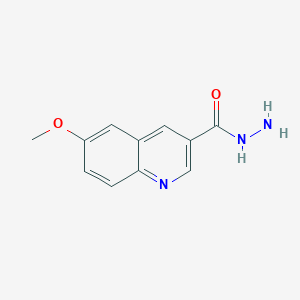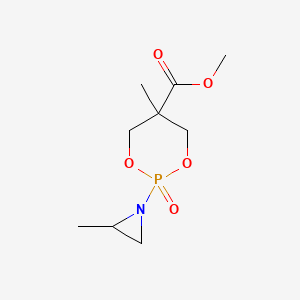
Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide is a complex organophosphorus compound It is characterized by the presence of a dioxaphosphinane ring, an aziridine group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide typically involves the reaction of appropriate phosphorochloridates with aziridine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine or dioxaphosphinane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The aziridine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dioxaphosphinane ring may also participate in binding interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-2-(2-methylaziridin-1-yl)-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide
- 5-methyl-2-(2-methylaziridin-1-yl)-5-nitro-1,3-dioxa-2$l^C7H13N2O5P-phosphacyclohexane 2-oxide
Uniqueness
Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
27247-41-2 |
|---|---|
Fórmula molecular |
C9H16NO5P |
Peso molecular |
249.20 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-(2-methylaziridin-1-yl)-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate |
InChI |
InChI=1S/C9H16NO5P/c1-7-4-10(7)16(12)14-5-9(2,6-15-16)8(11)13-3/h7H,4-6H2,1-3H3 |
Clave InChI |
DREMYNJFVPRNAF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1P2(=O)OCC(CO2)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)

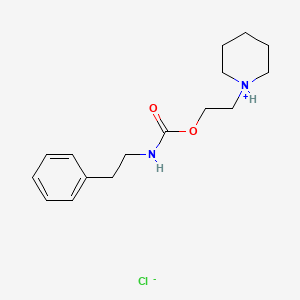
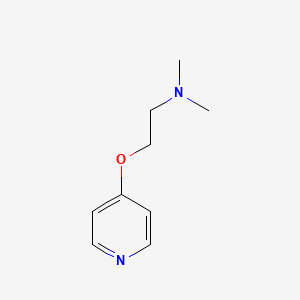


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
